
(2-(Difluoromethyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(Difluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1784521-24-9 . It has a molecular weight of 159.14 and its IUPAC name is this compound . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H7F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . It has a molecular weight of 159.14 . The compound is typically stored in a refrigerator .科学的研究の応用
Polymer Chemistry and Protective Groups
(2-(Difluoromethyl)pyridin-3-yl)methanol's analog, 2-(pyridin-2-yl)ethanol, has been demonstrated as a protective group for methacrylic acid (MAA), offering a novel strategy for polymer modification. It is selectively removable post-polymerization via chemical or thermal treatments, enabling the generation of polymers with varied properties. This approach, utilizing 2-(pyridin-2-yl)ethanol for protective purposes, highlights potential avenues for research involving this compound in the development of specialized polymers or coatings with unique characteristics, such as enhanced stability or controlled degradation rates (Elladiou & Patrickios, 2012).
Catalysis and Carbon Dioxide Reduction
Research into pyridinium ions, related to this compound, underscores their role as homogeneous catalysts in the electrochemical reduction of CO2 to methanol. This suggests potential for this compound or its derivatives in catalysis, particularly in processes aimed at carbon capture and conversion, offering a route to sustainable chemical synthesis and energy storage solutions (Seshadri, Lin, & Bocarsly, 1994).
Photocatalysis and Metal Complexes
The synthesis of metal complexes with this compound and related ligands demonstrates their potential in photocatalytic applications. These complexes, particularly those involving cobalt and other transition metals, show promise for water reduction reactions, indicating a pathway for the use of this compound in the development of efficient, light-driven catalysts for hydrogen production or environmental remediation (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Corrosion Inhibition
Derivatives of this compound, specifically those incorporating triazole rings, have been explored for their effectiveness as corrosion inhibitors for metals in acidic environments. This research highlights the potential for using this compound and its derivatives in the formulation of protective coatings or treatments for metals, offering a route to enhance the longevity and durability of materials in corrosive settings (Ma, Qi, He, Tang, & Lu, 2017).
Safety and Hazards
特性
IUPAC Name |
[2-(difluoromethyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUINARBBWEZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

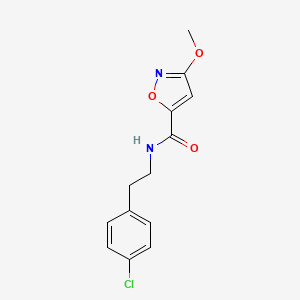
![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)

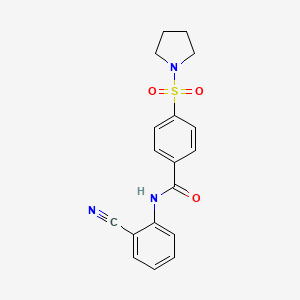


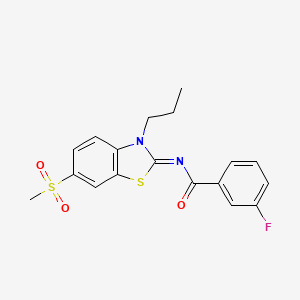

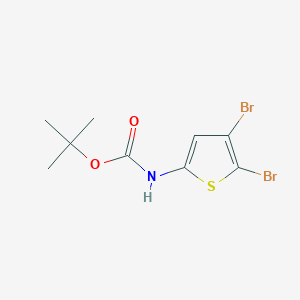

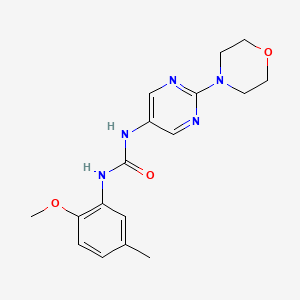


![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)